1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12-14-6-8-16(12)13(18)15-7-5-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLACZBOVJHDRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 1,2,3,4-tetrahydroisoquinoline with an appropriate imidazolidinone derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one can undergo several types of chemical reactions, including:
Scientific Research Applications
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s closest analogs include imidazole-based derivatives such as 4-[(1,2,3,4-tetrahydroisoquinolinyl)carbonyl]-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole (5{26}), 4-[(4-methylpiperidinyl)carbonyl]-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole (5{27}), and 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole (5{28}) . Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw.
- Substituent Effects: The tetrahydroisoquinoline group in the target compound may confer stronger binding to amine receptors compared to 5{27}’s 4-methylpiperidine or 5{28}’s piperazine .
Neurotoxicity Considerations
Both MPTP and the target compound feature bicyclic amine systems. However, the imidazolidinone ring and carbonyl group in the target compound likely prevent the metabolic activation (e.g., via MAO-B) responsible for MPTP’s toxicity .
Table 2: Toxicity Comparison with MPTP
Research Implications
- Pharmacological Potential: The target compound’s rigid structure and hydrogen-bonding capacity suggest utility in designing protease inhibitors or GPCR modulators, distinct from the imidazole analogs’ applications .
- Safety Profile : Unlike MPTP, the absence of a methyl-phenyl group and presence of a carbonyl may mitigate neurotoxic risks, though in vitro assays are needed for validation .
Biological Activity
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound is derived from 1,2,3,4-tetrahydroisoquinoline and imidazolidin-2-one. Its structure can be described as follows:
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 206.25 g/mol
The synthesis typically involves the acylation of tetrahydroisoquinoline followed by cyclization with imidazolidinone derivatives. This method allows for the introduction of various substituents that can modulate biological activity.
Pharmacological Properties
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one has shown a range of biological activities including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage linked to various diseases.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective capabilities. For instance, derivatives of tetrahydroisoquinoline have been reported to protect dopaminergic neurons from apoptosis induced by oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to substantiate these findings.
The biological activity of 1-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one is believed to stem from its ability to modulate various signaling pathways:
- Inhibition of Apoptosis : Research indicates that related compounds can inhibit caspase activation and prevent apoptosis in neuronal cells . This suggests a potential mechanism where the compound could protect against neurodegenerative diseases.
- Reduction of Reactive Oxygen Species (ROS) : By scavenging free radicals and reducing ROS levels, the compound may help maintain cellular homeostasis and protect against oxidative damage.
Neuroprotective Study
A study examined the effects of related tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that low concentrations (50 μM) provided neuroprotection by reducing markers of apoptosis such as caspase-3 activity while higher concentrations led to neurotoxicity . This highlights the importance of dosage in therapeutic applications.
Antimicrobial Evaluation
In vitro tests have shown that certain imidazolidinone derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The specific mechanisms involved are still under investigation but may include disruption of bacterial cell membranes or inhibition of metabolic pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
